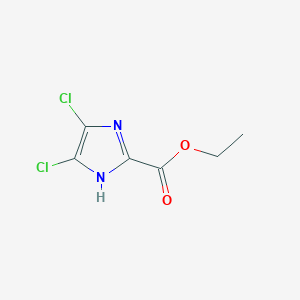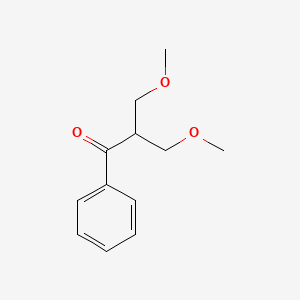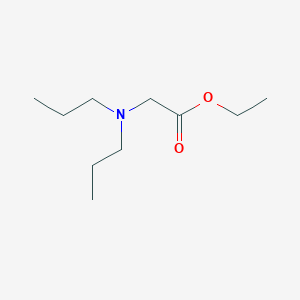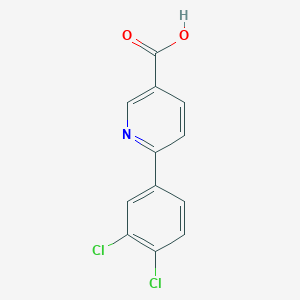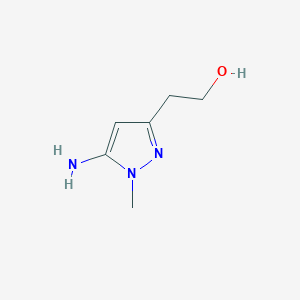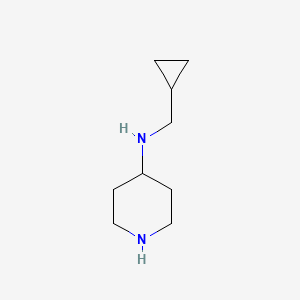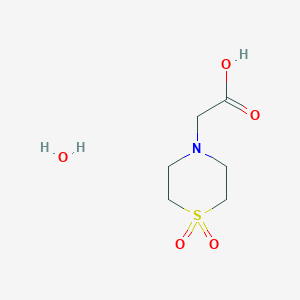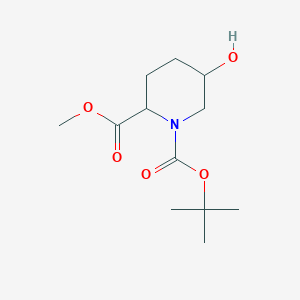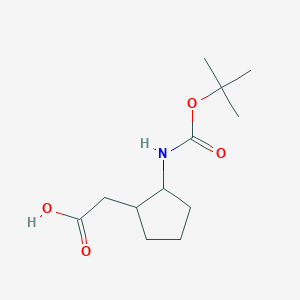
Boc-2-aminocyclopentaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2-aminocyclopentaneacetic acid, also known as Boc-ACPA, is an organic compound used in pharmaceutical and biotechnological research. It is a derivative of the amino acid alanine and has a wide range of applications in various scientific fields. Boc-ACPA is a versatile molecule that can be used as a building block for peptides and other bioactive molecules. In addition, it can be used as a ligand for metal complexes and as a substrate for enzyme-catalyzed reactions.
Wirkmechanismus
Boc-2-aminocyclopentaneacetic acid is an organic compound that can be used as a substrate for enzyme-catalyzed reactions. The mechanism of action is dependent on the enzyme involved. Generally, the enzyme catalyzes the reaction by forming a covalent bond between the Boc-2-aminocyclopentaneacetic acid and the substrate, resulting in the formation of a new product.
Biochemical and Physiological Effects
Boc-2-aminocyclopentaneacetic acid has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-cancer effects in laboratory models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-2-aminocyclopentaneacetic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a versatile molecule that can be used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for peptides and other bioactive molecules. However, it also has some limitations. It is relatively expensive, and it can be difficult to separate from its diastereomer.
Zukünftige Richtungen
There are several potential future directions for the use of Boc-2-aminocyclopentaneacetic acid in scientific research. It could be used as a substrate for enzyme-catalyzed reactions in the development of new drugs and other bioactive molecules. It could also be used in the study of enzyme kinetics and protein folding. In addition, it could be used as a ligand for metal complexes in the study of metal-catalyzed reactions. Finally, it could be used as a building block for peptides and other bioactive molecules in the development of new therapeutic agents.
Synthesemethoden
Boc-2-aminocyclopentaneacetic acid can be synthesized through several different methods. One of the most common methods is the reaction of alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction yields a mixture of Boc-2-aminocyclopentaneacetic acid and its diastereomer, Boc-2-aminocyclopentane-1-carboxylic acid. The mixture can then be separated by chromatography or other techniques.
Wissenschaftliche Forschungsanwendungen
Boc-2-aminocyclopentaneacetic acid has a wide range of applications in scientific research. It can be used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for peptides and other bioactive molecules. It has also been used in the synthesis of peptide-based drugs and other bioactive molecules. In addition, it has been used in the study of enzyme kinetics and protein folding.
Eigenschaften
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



